5-fluoro-N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-fluoro-N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO5S/c1-20-8-6-17(10-12-5-7-22-11-12)23(18,19)15-9-13(16)3-4-14(15)21-2/h3-5,7,9,11H,6,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXKIPZJTHQJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)S(=O)(=O)C2=C(C=CC(=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-fluoro-N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the preparation of furan-3-ylmethylamine, which is then reacted with 2-methoxyethylamine. The final product can be synthesized by coupling an intermediate with appropriate acyl chlorides under controlled conditions, often utilizing bases like triethylamine to facilitate the reaction.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the furan ring and sulfonamide group may modulate enzyme activity, potentially leading to antimicrobial and anti-inflammatory effects. The methoxyethyl substituent enhances solubility and bioavailability, which are critical for therapeutic efficacy .
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, sulfonamide derivatives have been shown to inhibit bacterial growth through competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines in human cell lines, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways .
Case Studies
- In Vitro Studies : A study conducted on various human cancer cell lines demonstrated that the compound exhibits cytotoxicity at micromolar concentrations, indicating its potential as an anticancer agent. The IC50 values varied depending on the cell line, highlighting its selective toxicity .
- Animal Models : In vivo studies using murine models showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The observed effects were attributed to both direct cytotoxicity against tumor cells and modulation of immune responses .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below highlights key structural differences and similarities with analogs from the evidence:
Key Observations
Substituent Effects :
- Fluoro vs. Chloro : The target compound’s 5-fluoro substituent may improve metabolic stability compared to chloro analogs (e.g., ), as fluorine’s electronegativity enhances C–F bond strength and reduces oxidative degradation .
- Methoxy Positioning : The 2-methoxy group is conserved across several analogs (e.g., ), suggesting its role in modulating electronic properties and binding interactions.
N-Substituent Diversity: The target’s dual N-substituents (furan-3-ylmethyl and 2-methoxyethyl) are unique among the compared compounds. This design may enhance solubility and target selectivity compared to mono-substituted analogs like 16a (pyridinyl) or N-(5-chloro-2-methoxyphenyl)benzenesulfonamide (unsubstituted sulfonamide) .
Biological Activity Trends: Compounds with spiro or heterocyclic cores (e.g., ) show pronounced anti-infective activity, whereas cinnamoyl-substituted derivatives (e.g., 16a) exhibit anticancer properties . The target’s bioactivity remains speculative but could align with these trends depending on substituent interactions.
Synthetic Routes: Analogs like 16a are synthesized via chalcone-aldehyde condensations in ethanol , while spiro-thiazolidine derivatives require reflux conditions with hydrazine intermediates . The target compound likely follows a similar sulfonamide alkylation/arylation pathway.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 5-fluoro-N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, sulfonamide formation can be achieved by reacting a benzenesulfonyl chloride intermediate with furan-3-ylmethylamine and 2-methoxyethylamine. A common approach uses carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOAt) in dichloromethane at 0°C, followed by column chromatography purification (e.g., silica gel with ethyl acetate/hexane gradients) . Solvent choice and reaction temperature are critical for minimizing byproducts.
Q. How is the structural characterization of this compound performed in academic research?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR are used to confirm substituent positions and verify regioselectivity. For instance, the methoxy groups ( ppm) and furan protons ( ppm) provide distinct signals .
- X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) are employed for crystal structure determination. Hydrogen bonding patterns between sulfonamide groups and solvent molecules can reveal packing interactions .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurement (e.g., ESI-HRMS) confirms molecular formula integrity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the potential biological activity of this sulfonamide derivative?
- Methodological Answer :
- Target Identification : Prioritize targets where sulfonamides are known inhibitors, such as NLRP3 inflammasome (via IL-1β secretion assays) or viral enzymes (e.g., HIV-1 Vif inhibition) .
- In Vitro Assays : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization assays to measure IC values. For example, competitive binding assays with fluorogenic substrates can quantify inhibition kinetics.
- Cell-Based Models : Test cytotoxicity and efficacy in relevant cell lines (e.g., THP-1 macrophages for NLRP3 studies). Dose-response curves and Western blotting for downstream biomarkers (e.g., caspase-1 cleavage) validate target engagement .
Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal Validation : Combine biochemical assays (e.g., SPR for binding affinity) with cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
- Metabolic Stability Testing : Use liver microsomes or hepatocyte models to assess if discrepancies arise from differential metabolism.
- Molecular Dynamics (MD) Simulations : Investigate binding mode variations in different environments (e.g., membrane-bound vs. soluble targets). Tools like GROMACS or AMBER can model sulfonamide-protein interactions under varying pH or co-solvent conditions .
Q. How can computational chemistry be integrated into the study of this compound's structure-activity relationships (SAR)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses against targets like NLRP3 or BET proteins. Focus on interactions between the sulfonamide group and catalytic residues (e.g., hydrogen bonds with Lys/Arg) .
- QSAR Modeling : Build regression models using descriptors like LogP, polar surface area, and electrostatic potential maps. Validate with leave-one-out cross-validation to prioritize analogs for synthesis.
- Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent modifications (e.g., replacing methoxy with ethoxy groups) to guide synthetic efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
